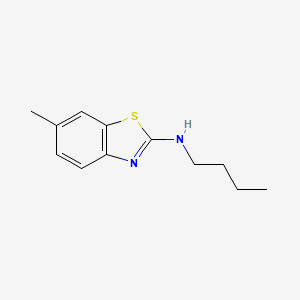

N-butyl-6-methyl-1,3-benzothiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-6-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-3-4-7-13-12-14-10-6-5-9(2)8-11(10)15-12/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKINZMVTXHHYEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=NC2=C(S1)C=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Butyl 6 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives

General Synthetic Strategies for 2-Aminobenzothiazoles and Analogues

The construction of the 2-aminobenzothiazole (B30445) scaffold is a well-established area of organic synthesis, with numerous methodologies developed to achieve this goal efficiently and with diverse substitution patterns.

One-pot and multicomponent reactions (MCRs) represent highly efficient and atom-economical approaches to the synthesis of 2-aminobenzothiazoles. derpharmachemica.commdpi.com These strategies involve the combination of three or more reactants in a single reaction vessel, leading to the formation of the desired product in a sequential or domino fashion. mdpi.com This approach minimizes the need for purification of intermediates, saving time, and reducing waste.

A notable example is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation, which proceeds via a tandem sequence of Knoevenagel condensation, nucleophilic addition, and intramolecular cyclization. derpharmachemica.com Another multicomponent approach involves the reaction of 2-aminobenzothiazole, indole-3-carbaldehyde, and aryl isonitriles. derpharmachemica.com These methods highlight the versatility of the 2-aminobenzothiazole core as a building block in the construction of more complex heterocyclic systems.

Classical and widely utilized methods for the synthesis of 2-aminobenzothiazoles involve the condensation and subsequent cyclization (annulation) of appropriate precursors. A common strategy is the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) source, followed by oxidative cyclization. nih.gov For instance, the treatment of 4-substituted anilines with potassium thiocyanate in the presence of bromine in acetic acid is a traditional method for preparing 6-substituted 2-aminobenzothiazoles. nih.gov

The condensation of 2-aminothiophenol (B119425) with various reagents is another cornerstone of benzothiazole (B30560) synthesis. uokerbala.edu.iqsigmaaldrich.com Reactions with cyanogen (B1215507) halides, cyanamide, or thiourea (B124793) can all lead to the formation of the 2-aminobenzothiazole ring system. The reaction between 2-aminothiophenol and aldehydes, often catalyzed by acid, is a versatile method for producing 2-substituted benzothiazoles. sigmaaldrich.com Annulation reactions, where a new ring is formed on a pre-existing one, are also employed. For example, the reaction of 2-acylnaphthoquinones with 2-aminobenzothiazoles leads to complex fused heterocyclic systems.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and 2-aminobenzothiazoles are no exception. Copper-catalyzed reactions are particularly prominent in this area. orgsyn.orgnih.govacs.org Copper(I)-catalyzed tandem reactions of 2-iodobenzenamine with isothiocyanates provide an efficient route to 2-aminobenzothiazoles under mild conditions. nih.govnih.gov This method involves the in-situ formation of a thiourea intermediate followed by an intramolecular C-S bond formation.

Copper-promoted cyclization of in situ generated 2-halothioureas in water offers a sustainable and efficient method for the synthesis of 2-aminobenzothiazoles. orgsyn.orgacs.org Copper iodide (CuI) has been shown to be a particularly effective catalyst for intramolecular S-arylation. orgsyn.orgacs.org Other metals, such as palladium and ruthenium, have also been utilized in catalytic cycles to promote the intramolecular C-S bond formation necessary for the construction of the benzothiazole ring. researchgate.net Iron(III) chloride has also been employed as a catalyst in the tandem reaction of 2-iodoaniline (B362364) with isothiocyanates in water, offering an environmentally benign approach.

Table 1: Examples of Metal-Catalyzed Syntheses of 2-Aminobenzothiazoles

| Catalyst | Reactants | Key Transformation | Reference |

| Copper(I) Iodide | 2-halothioureas | Intramolecular S-arylation | orgsyn.org, acs.org |

| Copper(I) catalyst | 2-Iodobenzenamine, Isothiocyanate | Tandem reaction | nih.gov, nih.gov |

| Palladium(II) Acetate | N-aryl-N',N'-dialkylthioureas | Intramolecular oxidative cyclization | researchgate.net |

| Ruthenium(III) Chloride | N-arylthioureas | Intramolecular oxidative coupling | researchgate.net |

| Iron(III) Chloride | 2-Iodoaniline, Isothiocyanate | Tandem reaction in water |

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving product purity. orgsyn.org The application of microwave irradiation to the synthesis of 2-aminobenzothiazoles has been shown to significantly reduce reaction times compared to conventional heating methods. orgsyn.org For instance, the synthesis of benzothiazole-imidazolidines derived from 2-aminobenzothiazole has been efficiently carried out using microwave irradiation. researchgate.net This technique is often combined with green chemistry principles, such as the use of solvent-free conditions or environmentally benign solvents like water.

Targeted Synthesis of N-butyl-6-methyl-1,3-benzothiazol-2-amine

The synthesis of the specifically substituted this compound requires a more focused strategy, typically involving the preparation of a key intermediate, 2-amino-6-methylbenzothiazole (B160888), followed by the introduction of the N-butyl group.

The primary precursor for the target molecule is 2-amino-6-methylbenzothiazole. A well-documented synthesis of this intermediate starts from p-toluidine (B81030). orgsyn.org The process involves the reaction of p-toluidine with sodium thiocyanate in the presence of sulfuric acid to form p-tolylthiourea. Subsequent oxidative cyclization of the thiourea using bromine in chlorobenzene (B131634) yields 2-amino-6-methylbenzothiazole. orgsyn.org

Once the 2-amino-6-methylbenzothiazole core is obtained, the final step is the introduction of the butyl group onto the exocyclic amino group (N-alkylation). This can be achieved through several standard organic transformations. A common method is the reaction of 2-amino-6-methylbenzothiazole with a butylating agent, such as n-butyl bromide or n-butyl iodide, in the presence of a base. The base, such as potassium carbonate or triethylamine, is necessary to deprotonate the amino group, increasing its nucleophilicity to attack the alkyl halide.

Alternatively, reductive amination could be employed. This would involve the reaction of 2-amino-6-methylbenzothiazole with butyraldehyde (B50154) to form an intermediate imine, which is then reduced in situ using a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) to yield the desired this compound.

The functionalization of the 2-aminobenzothiazole scaffold is a versatile process, allowing for the introduction of a wide array of substituents at both the exocyclic amino group and on the benzene (B151609) ring, enabling the synthesis of a diverse library of derivatives. nih.gov

Table 2: Potential Synthetic Route for this compound

| Step | Starting Material | Reagents | Intermediate/Product | Key Transformation |

| 1 | p-Toluidine | 1. H₂SO₄, 2. NaSCN | p-Tolylthiourea | Thiourea formation |

| 2 | p-Tolylthiourea | Br₂, Chlorobenzene | 2-Amino-6-methylbenzothiazole | Oxidative cyclization |

| 3 | 2-Amino-6-methylbenzothiazole | n-Butyl bromide, Base (e.g., K₂CO₃) | This compound | N-alkylation |

Optimization of Reaction Conditions and Yields

The synthesis of 2-aminobenzothiazole derivatives often involves the condensation of a substituted aniline with a thiocyanate salt in the presence of an oxidizing agent, a process known as the Hugerschoff reaction. researchgate.net For the specific synthesis of this compound and related structures, optimization of reaction parameters is crucial for maximizing yields and ensuring product purity.

Key parameters that are typically optimized include the choice of solvent, temperature, reaction time, and the nature and stoichiometry of the catalyst and oxidizing agent. For instance, in related benzothiazole syntheses, various catalysts such as copper, samarium triflate, and even green catalysts like laccases have been employed to improve reaction efficiency. mdpi.comorganic-chemistry.org Solvent systems can range from traditional organic solvents like toluene (B28343) and ethanol (B145695) to more environmentally benign options like water. mdpi.comorganic-chemistry.org

Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. mdpi.com For example, a hassle-free and effective protocol for synthesizing 2-substituted benzothiazoles utilized silver(I) oxide as a catalyst under microwave irradiation, achieving impressive yields of 92–98% in just 4–8 minutes. mdpi.com Similarly, solvent-free methods, such as using nitric acid supported on silica (B1680970) gel, have demonstrated high efficiency, with yields ranging from 83–98%. mdpi.com

The optimization process often involves a systematic study of these variables. For example, in a comparative study for the synthesis of benzothiazoles from 2-aminothiophenol and aromatic aldehydes, a specific ratio of reactants and catalysts (1:1:6:3 of 2-aminothiophenol/aromatic aldehyde/H₂O₂/HCl) was identified as optimal. mdpi.com Such meticulous optimization ensures that the desired product is obtained in high yield, minimizing the formation of byproducts and simplifying purification processes.

Derivatization and Analog Generation Strategies

The structural framework of this compound offers multiple sites for chemical modification, enabling the generation of diverse libraries of analogs. These strategies primarily focus on reactions at the exocyclic amine, modifications on the benzothiazole ring system, and the synthesis of hybrid molecules.

N-Substitution Reactions at the Amine Moiety

The exocyclic amine group at the C-2 position is a primary site for derivatization, allowing for the introduction of a wide range of functional groups.

N-Alkylation and N-Arylation: The hydrogen atom on the secondary amine can be substituted with various alkyl or aryl groups. This is often achieved through reactions with alkyl or aryl halides in the presence of a base.

Schiff Base Formation: Condensation of the 2-amino group with various aldehydes or ketones yields Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. researchgate.netekb.eg For example, 6-methoxy-2-aminobenzothiazole has been reacted with various substituted benzaldehydes in ethanol with a few drops of glacial acetic acid to produce a series of Schiff base derivatives. ekb.eg

Amide and Sulfonamide Synthesis: Acylation of the amine with acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents) leads to the formation of amides. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in expanding the chemical space around the benzothiazole core.

Urea (B33335) and Thiourea Derivatives: The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. scholarsresearchlibrary.com These derivatives have been explored for various biological activities.

| Derivative Type | General Reaction | Reactants | Significance |

| Schiff Bases | Condensation | Aldehydes/Ketones | Introduces diverse aromatic and aliphatic groups. researchgate.netekb.eg |

| Amides | Acylation | Acyl chlorides/Anhydrides | Creates stable amide linkages for further functionalization. nih.gov |

| Ureas/Thioureas | Addition | Isocyanates/Isothiocyanates | Forms key structural motifs in various bioactive molecules. scholarsresearchlibrary.com |

Modifications at the Benzothiazole Ring

The benzothiazole ring itself presents opportunities for substitution, although these reactions can be more challenging than derivatization at the exocyclic amine.

C-6 Position: The methyl group at the C-6 position can potentially be a site for functionalization, for example, through radical halogenation followed by nucleophilic substitution. However, electrophilic aromatic substitution reactions on the benzene ring are more common. The directing effects of the fused thiazole (B1198619) ring and the existing substituents will govern the position of new substituents.

C-2 Position: While the 2-amino group is the primary site of reactivity, displacement of this group or modification of the thiazole ring at this position is also a possibility, though it often requires more forcing conditions or specific synthetic strategies.

C-4 Position: The C-4 position of the benzothiazole ring can also be a target for substitution. For instance, N-alkylation of a carboxamide at the thiazole nitrogen can influence the properties of the molecule. acs.org

Hybrid Molecule and Conjugate Synthesis

A powerful strategy in modern drug design is the creation of hybrid molecules that combine two or more pharmacophoric units to achieve synergistic or novel biological activities. This compound serves as an excellent platform for such endeavors.

Triazole-Benzothiazole Hybrids: The "click chemistry" approach, specifically the copper-catalyzed azide-alkyne cycloaddition, is a highly efficient method for linking a benzothiazole moiety to a triazole ring. This involves introducing an azide (B81097) or alkyne functionality onto the benzothiazole scaffold, which can then be reacted with a complementary triazole precursor. For example, 2-mercaptobenzothiazole (B37678) has been reacted with propargyl bromide and then treated with aromatic azides to afford triazole-benzothiazole hybrids. derpharmachemica.com

Thiazole-Benzothiazole Conjugates: The synthesis of molecules containing both thiazole and benzothiazole rings has been reported. For instance, a series of 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines were synthesized, demonstrating the feasibility of linking these two important heterocyclic systems. researchgate.net

These hybrid strategies significantly expand the accessible chemical diversity, allowing for the fine-tuning of molecular properties and the exploration of new biological targets.

Advanced Spectroscopic and Structural Characterization Techniques for Benzothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a complete structural map of N-butyl-6-methyl-1,3-benzothiazol-2-amine can be assembled.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity to neighboring protons. For this compound, the spectrum is expected to show distinct signals for the protons of the N-butyl group, the 6-methyl group, and the aromatic benzothiazole (B30560) core. nih.govarabjchem.org

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would display signals corresponding to the four unique carbons of the butyl group, the methyl carbon, and the carbons of the benzothiazole ring system.

Expected ¹H NMR Chemical Shifts for this compound

The following table is interactive. Click on the headers to sort the data.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Inferred Structural Fragment |

|---|---|---|---|

| Aromatic H-4 | ~7.3-7.8 | Doublet (d) | Benzothiazole Ring |

| Aromatic H-5 | ~7.0-7.3 | Doublet of doublets (dd) | Benzothiazole Ring |

| Aromatic H-7 | ~7.4-7.8 | Singlet (s) or Doublet (d) | Benzothiazole Ring |

| NH | Variable, broad | Singlet (s) | Amine Linkage |

| N-CH₂ -CH₂-CH₂-CH₃ | ~3.4-3.7 | Quartet (q) or Triplet (t) | N-Butyl Group |

| N-CH₂-CH₂ -CH₂-CH₃ | ~1.5-1.7 | Multiplet (m) | N-Butyl Group |

| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3-1.5 | Multiplet (m) | N-Butyl Group |

| N-CH₂-CH₂-CH₂-CH₃ | ~0.9-1.0 | Triplet (t) | N-Butyl Group |

Expected ¹³C NMR Chemical Shifts for this compound

The following table is interactive. Click on the headers to sort the data.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Inferred Structural Fragment |

|---|---|---|

| C2 (N-C =N) | ~165-168 | Benzothiazole Ring |

| C3a | ~150-152 | Benzothiazole Ring |

| C4 | ~127-131 | Benzothiazole Ring |

| C5 | ~121-123 | Benzothiazole Ring |

| C6 | ~130-132 | Benzothiazole Ring |

| C7 | ~118-121 | Benzothiazole Ring |

| C7a | ~130-133 | Benzothiazole Ring |

| C H₃ (at C6) | ~21-22 | Methyl Group |

| N-C H₂ | ~45-48 | N-Butyl Group |

| N-CH₂-C H₂ | ~30-32 | N-Butyl Group |

| N-CH₂-CH₂-C H₂ | ~20-21 | N-Butyl Group |

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show a clear correlation pathway along the butyl chain: N-CH₂ ↔ CH₂ ↔ CH₂ ↔ CH₃ . It would also show coupling between adjacent aromatic protons, such as H-4 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each carbon signal based on the already assigned proton signals. For example, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~21 ppm, confirming the assignment of the 6-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different parts of the molecule. For instance, a key correlation would be observed between the protons of the N-CH₂ group (~3.5 ppm) and the C2 carbon (~166 ppm) of the benzothiazole ring, confirming the attachment of the butyl group to the exocyclic amine nitrogen.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural components. arabjchem.orgarabjchem.org Analysis of related structures allows for the prediction of the main vibrational frequencies.

Expected FT-IR Absorption Bands for this compound

The following table is interactive. Click on the headers to sort the data.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350 - 3450 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 2960 | C-H Stretch | Aliphatic (Butyl & Methyl) |

| 1600 - 1630 | C=N Stretch | Thiazole (B1198619) Ring |

| 1450 - 1580 | C=C Stretch | Aromatic Ring |

| 1350 - 1470 | C-H Bend | Aliphatic (Butyl & Methyl) |

| 1200 - 1300 | C-N Stretch | Amine |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (Molecular Formula: C₁₂H₁₆N₂S), the calculated molecular weight is 220.34 g/mol . The high-resolution mass spectrum (HRMS) should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to this mass, confirming the elemental composition.

The fragmentation pattern in an electron ionization (EI) mass spectrum would provide further structural proof. Key expected fragmentation pathways include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a propyl radical (•CH₂CH₂CH₃), resulting in a fragment at [M-43]⁺.

Loss of the N-butyl group: Cleavage of the N-C bond could lead to a fragment corresponding to the 2-amino-6-methylbenzothiazole (B160888) cation radical, which would be observed at m/z 164. nih.gov This is often a prominent peak in the spectra of such compounds.

Expected Mass Spectrometry Data for this compound

The following table is interactive. Click on the headers to sort the data.

| m/z Value | Ion | Description |

|---|---|---|

| ~220 | [M]⁺ | Molecular Ion |

| ~221 | [M+H]⁺ | Protonated Molecular Ion (in ESI/CI) |

| ~177 | [M-C₃H₇]⁺ | Loss of a propyl radical |

X-ray Diffraction (XRD) for Single Crystal Structural Determination

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a compound in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

To perform this analysis, a high-quality single crystal of this compound must first be grown. The crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. While no crystal structure for this compound has been reported, studies on analogous compounds, such as the co-crystal of 2-amino-6-methyl-1,3-benzothiazole, have been successfully characterized using this method. nih.gov Such an analysis would confirm the planarity of the benzothiazole ring system and reveal the conformation of the N-butyl chain. Furthermore, it would elucidate any intermolecular hydrogen bonding involving the secondary amine N-H group and the nitrogen atom of the thiazole ring, which governs the crystal packing.

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a chemical compound. This analysis provides a crucial checkpoint for verifying the empirical formula of a newly synthesized molecule. For a compound such as this compound, with the molecular formula C₁₂H₁₆N₂S, the theoretical elemental composition can be calculated with high precision.

Experimental validation of these theoretical values is achieved through combustion analysis. In this process, a sample of the compound is burned in an excess of oxygen, and the resulting combustion products—carbon dioxide, water, and nitrogen oxides—are collected and quantified. The amount of sulfur is typically determined by converting it to sulfate (B86663) and measuring it through various methods. The experimentally determined ("Found") percentages of each element are then compared against the calculated ("Calcd.") values. A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and confirms its proposed atomic composition.

While specific experimental data for this compound is not widely published, the table below presents the theoretical values based on its molecular formula. To provide context, experimental data for a related benzothiazole derivative, 6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine, is also included, demonstrating the typical format and precision of such analyses in research. arabjchem.org This comparative approach is common in the characterization of novel compounds within a homologous series. derpharmachemica.comresearchgate.netnih.gov

Table 1: Elemental Analysis Data for Benzothiazole Derivatives

| Compound Name | Molecular Formula | Analysis | %C | %H | %N | %S |

|---|---|---|---|---|---|---|

| This compound | C₁₂H₁₆N₂S | Calculated | 65.41 | 7.32 | 12.71 | 14.55 |

| 6-Methyl-N-[(4-methylphenyl)methylidene]-1,3-benzothiazol-2-amine | C₁₆H₁₄N₂S | Calculated | 66.64 | 5.22 | 10.36 | 11.86 |

The characterization of benzothiazole derivatives frequently relies on elemental analysis to confirm the successful synthesis of the target structures. researchgate.net This analytical step is foundational before proceeding with more advanced spectroscopic and structural elucidation techniques.

Computational Chemistry and Theoretical Investigations of Benzothiazole Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intricacies of molecular systems. DFT, especially with hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP), has proven effective for studying benzothiazole (B30560) derivatives, offering a balance between computational cost and accuracy. scirp.org These methods are used to optimize molecular geometries, predict spectroscopic properties, and analyze electronic structures.

The electronic properties of benzothiazole derivatives are largely governed by their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that a molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. mdpi.com

For the benzothiazole core, the HOMO is typically distributed over the entire bicyclic ring system, while the LUMO is also delocalized across the aromatic structure. The introduction of substituents significantly influences these orbital energies. For instance, in related benzothiazole systems, electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy. nih.gov In the case of N-butyl-6-methyl-1,3-benzothiazol-2-amine, the 6-methyl group and the N-butylamino group are both electron-donating. This would be expected to raise the HOMO energy and potentially decrease the HOMO-LUMO gap compared to the unsubstituted 2-aminobenzothiazole (B30445), thereby increasing its reactivity.

Table 1: Frontier Molecular Orbital Energies for Substituted Benzothiazole Derivatives (Illustrative Data) This table presents data from related compounds to illustrate the effect of substituents on electronic properties, as direct data for this compound is not available.

| Compound | Substituent Effect | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| 2-aminobenzothiazole | Reference Core | - | - | - | scirp.org |

| Furan-benzothiazole with -CH3 | Electron-donating | -5.52 | -1.92 | 3.60 | nih.gov |

| Furan-benzothiazole with -NO2 | Electron-withdrawing | -6.18 | -3.35 | 2.83 | nih.gov |

| Phenyl-benzothiazole with p-CH3 | Electron-donating | - | - | 4.71 | mdpi.com |

| Phenyl-benzothiazole with m-CF3 | Electron-withdrawing | - | - | 4.46 | mdpi.com |

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies to identify the most stable structures. lumenlearning.com For a molecule like this compound, conformational flexibility arises primarily from the rotation around the single bonds of the N-butyl group.

The benzothiazole ring itself is a rigid, planar structure. mdpi.com However, the attached butyl chain can adopt various conformations. The study of n-butane's rotation around its central C-C bond shows stable staggered conformations (anti and gauche) and unstable eclipsed conformations. unacademy.com Similarly, the butyl group in this compound will have low-energy staggered conformations. Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the butyl chain (e.g., N-Cα, Cα-Cβ, Cβ-Cγ) to locate the global energy minimum, which corresponds to the most stable conformer.

In studies of similar 2-aminobenzothiazole derivatives with a phenyl ring, conformational analysis was performed by varying the dihedral angle between the benzothiazole and the phenyl ring, identifying the most energetically favorable orientations. mdpi.com For the target molecule, the key dihedral angles would be along the N-butyl chain. The steric bulk of the butyl group and its interaction with the benzothiazole core would dictate the preferred three-dimensional shape.

Table 2: Relative Energies of n-Butane Conformers (Analogous System) This data for n-butane illustrates the energy differences between conformers, a principle applicable to the butyl chain of the target compound.

| Conformation | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) | Stability | Source |

| Anti | 180° | 0 | Most Stable | unacademy.com |

| Gauche | ±60° | ~0.9 | Stable | unacademy.com |

| Eclipsed (H, CH3) | ±120° | ~3.6 | Unstable | unacademy.com |

| Syn-periplanar (CH3, CH3) | 0° | ~5.1 | Least Stable | unacademy.com |

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed structure. DFT calculations can accurately predict vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. mdpi.com

Theoretical vibrational analysis involves calculating the harmonic frequencies of the optimized molecular structure. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental IR spectra. niscpr.res.in For this compound, this would allow for the assignment of specific vibrational modes, such as the C-H stretches of the butyl and methyl groups, the N-H stretch, and the characteristic vibrations of the benzothiazole ring.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net Theoretical predictions have shown good correlation with experimental values for various benzothiazole derivatives, aiding in the structural elucidation of newly synthesized compounds. mdpi.com This predictive power is crucial for confirming the identity and purity of the target molecule.

Reaction Mechanism and Kinetic Studies

Computational methods are instrumental in elucidating the detailed pathways of chemical reactions. By modeling the reactants, transition states, and products, it is possible to map the entire reaction coordinate and understand the energetic factors that control the reaction's speed and outcome.

The synthesis of this compound would likely involve the N-alkylation of 2-amino-6-methylbenzothiazole (B160888) with a butyl halide (e.g., butyl bromide), proceeding through an S_N2 mechanism. Computational chemistry can model this reaction to identify the transition state (TS)—the highest energy point along the reaction pathway.

Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy barrier (Ea). A lower energy barrier corresponds to a faster reaction rate. Studies on the N-alkylation of related heterocyclic systems have used DFT to explore the reaction mechanism and rationalize the observed regioselectivity. researchgate.netmdpi.com For the butylation reaction, calculations would model the approach of the butyl halide, the formation of the N-C bond, and the departure of the halide leaving group, all within a single concerted step characteristic of an S_N2 reaction.

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Computational models can account for these effects using approaches like the Polarizable Continuum Model (PCM). mdpi.comresearchgate.net In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium.

This method allows for the calculation of reaction energy profiles in different solvents. For the N-alkylation of 2-amino-6-methylbenzothiazole, performing calculations in solvents of varying polarity (e.g., a non-polar solvent like toluene (B28343) versus a polar aprotic solvent like DMF) would reveal how the solvent stabilizes the reactants, transition state, and products differently. Typically, polar solvents can stabilize the charged or highly polar transition state of an S_N2 reaction, thereby lowering the activation energy barrier and accelerating the reaction. mdpi.com Computational analysis can quantify this effect and help in selecting the optimal experimental conditions.

An article on the computational chemistry and theoretical investigations of This compound cannot be generated at this time.

A thorough review of available scientific literature and databases did not yield specific studies on the molecular docking, ligand-protein interaction profiling, or prediction of binding affinities for the precise compound, this compound.

While research exists on the broader class of benzothiazole derivatives and the core structure of 2-amino-6-methyl-benzothiazole, there is no specific computational data related to the N-butyl substituted version and its theoretical interactions with biological targets such as DprE1, InhA, or EGFR, as required by the outlined structure. The generation of a scientifically accurate and informative article is contingent upon the availability of such dedicated research.

Structure Activity Relationship Sar Studies of N Butyl 6 Methyl 1,3 Benzothiazol 2 Amine and Its Derivatives

Impact of N-butyl Substitution on Biological Activity and Chemical Reactivity

The substitution at the 2-amino position of the benzothiazole (B30560) ring is a common strategy for modifying the pharmacological properties of these compounds. The introduction of an N-butyl group can significantly impact both the biological activity and chemical reactivity of the molecule.

The N-alkylation of 2-aminobenzothiazoles can influence their lipophilicity, which in turn affects their ability to cross cell membranes and interact with biological targets. aip.org Generally, increasing the alkyl chain length can enhance lipophilicity, potentially leading to improved absorption and distribution. However, this can also affect solubility and metabolic stability. Studies on various N-substituted 2-aminobenzothiazole (B30445) derivatives have shown that the nature of the alkyl or aryl substituent is a key determinant of their biological profile. For instance, in a series of N-alkylation derivatives of substituted 2-aminobenzothiazoles, the antibacterial activity was found to be moderate to good for the parent 2-aminobenzothiazoles, while the N-alkylated derivatives showed mild to low activity. aip.org

From a chemical reactivity standpoint, the presence of the N-butyl group can influence the nucleophilicity of the exocyclic nitrogen atom. This can affect the molecule's ability to participate in hydrogen bonding and other non-covalent interactions with its biological target. The steric bulk of the butyl group can also play a role in how the molecule fits into a binding pocket.

| Substitution at 2-Amine Position | General Impact on Properties | Potential Biological Consequence |

|---|---|---|

| Unsubstituted (-NH2) | Higher polarity, potential for H-bond donation | May favor interactions with polar residues in a binding site |

| N-butyl | Increased lipophilicity, steric bulk | Can enhance membrane permeability, may influence binding affinity and selectivity |

Influence of C-6 Methyl Substitution on Pharmacological Profiles

The position and nature of substituents on the benzene (B151609) ring of the benzothiazole scaffold are crucial for determining the pharmacological profile. A methyl group at the C-6 position has been shown to influence the activity of 2-aminobenzothiazole derivatives in various studies.

The introduction of a small lipophilic group like methyl at the C-6 position can enhance the compound's interaction with hydrophobic pockets in target enzymes or receptors. researchgate.net For example, in the development of anticancer agents, it has been observed that a small lipophilic substitution at the C-6 position of the benzothiazole ring can improve inhibitory activity. researchgate.net In one study, a series of 6-substituted 2-aminobenzothiazoles were synthesized and evaluated for their analgesic activity, where derivatives with methoxy (B1213986) and methyl substitutions showed better activity in reducing pain compared to unsubstituted analogs. researchgate.net

Furthermore, in the context of antifungal agents, novel benzothiazole derivatives with a methyl substitution at the C-6 position have been synthesized and shown to possess potent activity against Candida albicans. hilarispublisher.com The presence of electron-donating groups like methyl at this position can modulate the electronic properties of the entire benzothiazole ring system, which in turn can affect its binding affinity to biological targets.

| Substitution at C-6 Position | Observed Pharmacological Impact | Reference Compound Class |

|---|---|---|

| Methyl (-CH3) | Enhanced analgesic activity | 6-Substituted 2-aminobenzothiazoles researchgate.net |

| Methyl (-CH3) | Improved anticancer inhibitory activity | 2-Substituted benzothiazoles researchgate.net |

| Methyl (-CH3) | Potent antifungal activity against C. albicans | 6-Methyl substituted benzothiazole derivatives hilarispublisher.com |

Role of the 2-Amine Moiety in Molecular Interactions

The 2-amine moiety of the benzothiazole scaffold is a key functional group that plays a significant role in molecular interactions with biological targets. nih.gov This group can act as both a hydrogen bond donor and acceptor, allowing it to form crucial interactions within the binding sites of enzymes and receptors. The facile functionalization of the C2-NH2 group makes 2-aminobenzothiazoles highly reactive for organic synthesis and for creating pharmacologically active heterocycles. nih.govacs.org

The NH2 and endocyclic N groups in 2-aminobenzothiazole are well-positioned to react with electrophilic reagents, forming a variety of fused heterocyclic compounds. acs.org In many documented cases, the 2-aminobenzothiazole moiety is essential for the biological activity of the molecule. For instance, its replacement with a 2-aminothiazole (B372263) motif has been shown to severely impair the antiproliferative potency of certain compounds, highlighting the crucial role of the benzothiazole scaffold. nih.gov

Docking studies of various 2-aminobenzothiazole derivatives have revealed that the 2-amino group often forms key hydrogen bonds with amino acid residues in the active site of target proteins, such as kinases. acs.org These interactions are often critical for the inhibitory activity of these compounds.

Comparative SAR Analysis with Other Benzothiazole Scaffolds

To better understand the SAR of N-butyl-6-methyl-1,3-benzothiazol-2-amine, it is useful to compare it with other benzothiazole scaffolds. The benzothiazole nucleus is a versatile scaffold, and modifications at various positions have led to a wide range of biological activities. benthamscience.comnih.gov

For instance, the substitution pattern on the benzene ring can dramatically alter the pharmacological profile. While a methyl group at C-6 can be beneficial, other substitutions at different positions can lead to different activities. For example, the introduction of electron-withdrawing groups at the C-6 position has been found to be beneficial for the antiproliferative potency of some 2-aminobenzothiazole derivatives. nih.gov In another study, the rank order of cytotoxicity for substitution on the benzothiazole scaffold was found to be OEt > H > Me > NO2. nih.gov

The nature of the substituent at the 2-position is also a critical determinant of activity. While the focus here is on a 2-amino derivative, other benzothiazoles with different groups at this position, such as a 2-mercapto group, exhibit distinct biological profiles. nih.gov Furthermore, the type of N-substitution on the 2-amino group is crucial. While an N-butyl group is present in the subject compound, other alkyl or aryl substitutions can lead to vastly different pharmacological outcomes. researchgate.net

| Scaffold Variation | General SAR Observation | Example Activity |

|---|---|---|

| Substitution at C-6 | Electron-withdrawing groups can enhance antiproliferative activity. nih.gov | Anticancer nih.gov |

| Substitution at C-6 | Order of cytotoxicity: OEt > H > Me > NO2. nih.gov | Anticancer nih.gov |

| Substitution at 2-position | Different functional groups (e.g., amino vs. mercapto) lead to distinct biological profiles. nih.gov | Various |

| N-substitution on 2-amino group | Alkyl vs. aryl substitutions significantly alter activity. researchgate.net | Various |

Pharmacophore Model Development

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For 2-aminobenzothiazole derivatives, pharmacophore models have been developed to guide the design of new and more potent inhibitors of various enzymes. researchgate.netresearchgate.net

A typical pharmacophore model for a 2-aminobenzothiazole-based inhibitor might include features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. For a series of 61 benzothiazole class of PI3Kα inhibitors, a pharmacophore model was developed which identified two hydrogen-bond acceptors, one hydrogen-bond donor, and two hydrophobic aromatic rings as crucial molecular features for binding affinity. researchgate.net

In the context of this compound, a hypothetical pharmacophore model would likely include:

A hydrogen bond donor feature associated with the 2-amino group.

A hydrophobic feature corresponding to the N-butyl group.

A hydrophobic and/or aromatic feature associated with the benzothiazole ring system.

An additional hydrophobic feature from the C-6 methyl group.

These models are valuable tools in virtual screening and lead optimization, allowing for the rational design of new derivatives with improved pharmacological properties. The development of such models is often based on a set of active and inactive compounds and can be further refined with structural data from X-ray crystallography or NMR studies of ligand-protein complexes.

Advanced Applications and Future Research Directions Non Clinical

Application as Chemical Probes in Biological Systems

The inherent fluorescence of the benzothiazole (B30560) core makes it an attractive candidate for the development of chemical probes to visualize and detect biological molecules and processes. These probes are instrumental in preclinical studies for understanding disease mechanisms at a molecular level.

Researchers have successfully designed and synthesized benzothiazole derivatives that act as "turn-on" fluorescent probes for detecting specific analytes like hydrogen peroxide in living cells. One such probe, based on a 2-(2'-hydroxyphenyl)benzothiazole fluorophore, shows a distinct emission peak and can selectively detect its target without interference from other reactive oxygen species. mdpi.com

Furthermore, novel push-pull benzothiazole (PP-BTA) derivatives have been developed as fluorescent probes for detecting protein aggregates, which are hallmarks of neurodegenerative diseases. acs.orgacs.orgnih.gov These probes exhibit a significant increase in fluorescence intensity upon binding to β-amyloid (Aβ) and α-synuclein (α-syn) aggregates. acs.orgacs.orgnih.gov Notably, certain derivatives have been shown to clearly stain Aβ plaques in Alzheimer's disease brain sections and Lewy bodies in Parkinson's disease brain tissue, highlighting their potential as powerful tools in neuroscience research. acs.orgnih.gov Theoretical studies are also being employed to design more sensitive benzothiazole-based fluorescent probes by modifying substituent groups to enhance their photophysical properties. nih.gov

Role as a Pharmacophore in Rational Drug Design (pre-clinical stage)

The 2-aminobenzothiazole (B30445) scaffold is a versatile pharmacophore, a molecular feature responsible for a drug's biological activity, making it a focal point in rational drug design. researchgate.netresearchgate.net Its structure allows for diverse chemical modifications at the amino group and the benzene (B151609) ring, enabling the creation of large libraries of compounds to be screened for various therapeutic targets. nih.gov This scaffold is a common feature in molecules being investigated for a multitude of non-clinical, preclinical activities. bohrium.comresearchgate.net

The structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-6 positions of the benzothiazole ring are critical for modulating biological activity. acs.org The presence of the N-butyl group and a methyl group at the 6-position on the specific compound N-butyl-6-methyl-1,3-benzothiazol-2-amine would, therefore, be expected to significantly influence its biological profile.

| Preclinical Biological Activity | Description of Research Findings | Source(s) |

|---|---|---|

| Anticancer | Derivatives have shown potent antiproliferative activity against various cancer cell lines, including lung, breast, colon, and leukemia. The mechanism often involves targeting specific enzymes crucial for cancer cell survival and proliferation. | mdpi.combohrium.comresearchgate.netnih.govresearchgate.net |

| Antimicrobial | The scaffold is used to develop agents with activity against Gram-positive bacteria like Enterococcus faecalis and various fungal pathogens. | researchgate.netresearchgate.netbohrium.com |

| Antidiabetic | Compounds are being investigated as potential agents for type 2 diabetes, with some derivatives showing agonist effects on targets like PPARγ. | nih.gov |

| Anti-inflammatory | The benzothiazole nucleus is a component of molecules designed to have anti-inflammatory properties. | researchgate.net |

| Neuroprotective | The scaffold is present in compounds being studied for activity in models of neurodegenerative diseases such as Alzheimer's disease and amyotrophic lateral sclerosis (ALS). | researchgate.netbohrium.com |

| Antiviral | Research has explored 2-aminobenzothiazole derivatives for potential antiviral activity, including against HIV. | researchgate.netresearchgate.net |

Development of Analytical Methods for Research Quantification (e.g., for in vitro studies)

The synthesis and evaluation of new benzothiazole derivatives necessitate robust analytical methods to confirm their structure, purity, and concentration in experimental settings. These methods are crucial for ensuring the reliability and reproducibility of in vitro research findings.

Standard characterization of newly synthesized 2-aminobenzothiazole compounds routinely involves a suite of spectroscopic and spectrometric techniques.

Spectroscopic Methods: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify functional groups, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is employed to elucidate the detailed molecular structure. mdpi.comnih.gov

Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Fast Atom Bombardment (FAB) Mass Spectrometry are used to confirm the molecular weight of the synthesized compounds. nih.gov

For quantification in complex biological or environmental matrices, more advanced methods have been developed. A highly selective method for the determination of 2-aminobenzothiazole utilizes a homemade mixed-mode ion-exchange sorbent for solid-phase extraction (SPE) to isolate the analyte from complex samples like fish or indoor dust extracts. The quantification is then performed using liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS), a technique that offers excellent sensitivity and specificity. researchgate.net

| Analytical Technique | Purpose in Research | Source(s) |

|---|---|---|

| ¹H-NMR and ¹³C-NMR | Structural elucidation of synthesized compounds. | mdpi.comnih.gov |

| FT-IR Spectroscopy | Identification of characteristic functional groups. | mdpi.com |

| Mass Spectrometry (GC-MS, LC-HRMS, etc.) | Confirmation of molecular weight and quantification in complex mixtures. | nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | Sample clean-up and selective extraction prior to quantification. | researchgate.net |

| Elemental Analysis | Confirmation of the elemental composition (C, H, N) of the final products. |

Green Chemistry Approaches in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazole derivatives to create more environmentally benign, efficient, and practical manufacturing routes. These modern approaches aim to minimize waste, avoid hazardous solvents, and reduce energy consumption compared to traditional methods.

Several green strategies have been successfully employed for the synthesis of the 2-aminobenzothiazole core.

| Green Chemistry Approach | Description | Source(s) |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to dramatically reduce reaction times and often increase product yields. Copper-catalyzed reactions in ethanol (B145695) under microwave heating have proven effective. | acs.orgnih.gov |

| Use of Green Solvents | Reactions are conducted in environmentally friendly solvents like water or ethanol, avoiding the use of toxic, volatile organic compounds. An FeCl₃-catalyzed reaction in water is one such example. | nih.gov |

| Reusable/Eco-Friendly Catalysts | Employs catalysts that are less toxic and can be recovered and reused, such as SnP₂O₇, or transition metals like copper and ruthenium, which are advantageous due to low cost and toxicity. | acs.orgnih.gov |

| One-Pot Procedures | Multiple reaction steps are combined into a single sequence without isolating intermediates, which saves time, resources, and reduces waste. | nih.gov |

| Visible-Light Photoredox Catalysis | Uses visible light to drive chemical reactions, offering a mild and energy-efficient synthesis route that avoids harsh conditions. | acs.org |

These methods provide efficient and sustainable pathways to synthesize a wide range of 2-aminobenzothiazoles, likely including this compound. acs.org

Exploration of Novel Biological Targets for Benzothiazole Scaffolds

A key direction in future research is the identification of novel biological targets for the benzothiazole scaffold to expand its therapeutic potential. researchgate.net The broad spectrum of observed biological activities suggests that these compounds can interact with a wide range of proteins and enzymes. bohrium.com Modern drug discovery efforts use computational methods like molecular docking to predict how these molecules might bind to different biological targets, guiding the synthesis of more potent and selective inhibitors.

Recent preclinical research has identified several specific molecular targets for novel 2-aminobenzothiazole derivatives, particularly in the context of cancer.

| Biological Target | Therapeutic Area | Mechanism/Finding | Source(s) |

|---|---|---|---|

| Kinases (PI3Kγ, EGFR, FGFR-1, CDK, etc.) | Cancer | Derivatives have been designed as inhibitors of various protein kinases that are often dysregulated in cancer, thereby blocking signaling pathways that promote tumor growth. | mdpi.comnih.govnih.govresearchgate.net |

| Colony-Stimulating Factor 1 Receptor (CSF1R) | Cancer | A 2-aminobenzothiazole derivative showed highly potent suppressive activity against CSF1R kinase, which is involved in tumor macrophage function. | researchgate.net |

| Forkhead Box M1 (FOXM1) | Cancer | Novel benzothiazole derivatives are being evaluated as potential inhibitors of the FOXM1 transcription factor, which is implicated in triple-negative breast cancer. | |

| Androgen Receptor (AR) N-Terminal Domain | Prostate Cancer | A benzothiazole scaffold was identified that inhibits the interaction between the AR N-terminal domain and its cochaperone, representing a novel mechanism for treating prostate cancer. | |

| Mutant p53 Protein | Cancer | A 2-aminobenzothiazole was developed as a chemical probe that could stabilize the p53-Y220C mutant, potentially restoring its tumor-suppressive function. | bohrium.com |

The continued exploration of new targets, aided by advanced screening and computational techniques, will undoubtedly uncover new applications for the 2-aminobenzothiazole scaffold in non-clinical research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.